![molecular formula C12H10N2O2 B1354575 4-Nitro-[1,1'-biphenyl]-3-amine CAS No. 76129-28-7](/img/structure/B1354575.png)

4-Nitro-[1,1'-biphenyl]-3-amine

概要

説明

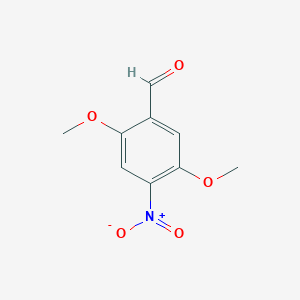

“4-Nitro-[1,1’-biphenyl]-3-amine” is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.2054 . This compound is also known by other names such as Biphenyl, 4-nitro-; p-Nitrobiphenyl; p-Nitrodiphenyl; Ba 2794; 1-Nitro-4-phenylbenzene; 4-Nitrobiphenyl; 4-Nitrodiphenyl; p-Phenylnitrobenzene; PNB; 4-Phenylnitrobenzene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the single-step synthesis of novel N4, N4 ’-dibutyl-3,3’-dinitro- [1,1’-biphenyl]-4,4’-diamine from 3,3’-dinitro- [1,1’-biphenyl]-4,4’-diamine has been described .

Molecular Structure Analysis

The molecular structure of “4-Nitro-[1,1’-biphenyl]-3-amine” can be viewed using computational methods . The crystal structure of a similar compound, 4- (tert-butyl)-4-nitro-1,1-biphenyl, has been characterized using spectroscopic and single-crystal X-ray diffraction techniques .

Chemical Reactions Analysis

Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations . They have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Nitro-[1,1’-biphenyl]-3-amine” include a molecular weight of 199.2054 . More detailed properties such as color, density, hardness, and melting and boiling points would require further experimental data .

科学的研究の応用

1. Catalysis and Environmental Applications

4-Nitro-[1,1'-biphenyl]-3-amine is used in the synthesis of amines through the reduction of nitro compounds. This reduction process is crucial in organic chemistry due to the wide applications of amines in drug synthesis, biologically active molecules, and manufacturing pharmaceutical products, dyes, and polymers. Graphene-based catalysts have shown increased efficiency in the reduction of nitro compounds, including 4-nitrophenol, to amines, offering benefits like high catalytic prowess and easy recovery (Nasrollahzadeh et al., 2020).

2. Synthesis of Metal-Organic Frameworks

Functionalized 4,4'-biphenyldicarboxylic acid molecules, including those with nitro groups, are used in the creation of novel metal-organic frameworks (MOFs). These frameworks have tunable properties based on the functional groups present. The addition of amine groups, which can be derived from nitro compounds like 4-nitro-[1,1'-biphenyl]-3-amine, is significant in post-synthetic modification reactions, maintaining the framework structure and porosity (Gotthardt et al., 2015).

3. Development of Photoreagents for Protein Crosslinking

4-Nitrophenyl ethers, which can be synthesized from nitro compounds like 4-nitro-[1,1'-biphenyl]-3-amine, are proposed as efficient photoreagents for protein crosslinking and affinity labeling. These compounds are inactive under dark biological conditions but react quantitatively with amines upon irradiation, making them useful in biochemistry and molecular biology (Jelenc et al., 1978).

4. In Nitroarene Reduction Methodologies

The reduction of nitroarenes, including 4-nitro-[1,1'-biphenyl]-3-amine, to aryl amines is a critical process in various applications, including pharmaceuticals. Recent advancements in nanochemistry have led to new methods in nitro reduction processes, making them more economical and environmentally friendly (Kadam & Tilve, 2015).

作用機序

Target of Action

Nitro-aromatic compounds, a group to which this compound belongs, are known to interact with various cellular targets, often leading to toxic effects .

Mode of Action

Nitro-aromatic compounds are generally known to undergo reductive activation in hypoxic cells, and then undergo redox recycling or decompose to toxic products . The presence of the nitro group in the compound could potentially lead to the formation of reactive species upon reduction, which can interact with cellular targets .

Biochemical Pathways

For instance, some nitro-aromatic compounds have been found to inhibit the action of topoisomerases, essential enzymes involved in DNA replication .

Pharmacokinetics

Nitro-aromatic compounds are generally known for their stability and persistence in the environment, which could potentially influence their bioavailability and pharmacokinetics .

Result of Action

Nitro-aromatic compounds are generally known to cause various cellular effects, often leading to cytotoxicity . Some nitro-aromatic compounds have been found to exhibit anticancer activity, potentially through interaction with cellular targets like topoisomerases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitro-[1,1’-biphenyl]-3-amine. Factors such as temperature, pH, and presence of other chemicals can affect the stability and reactivity of the compound. Furthermore, the presence of reducing agents in the environment can lead to the reduction of the nitro group, potentially influencing the compound’s activity .

Safety and Hazards

特性

IUPAC Name |

2-nitro-5-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFWQBIQPVAXEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503802 | |

| Record name | 4-Nitro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-[1,1'-biphenyl]-3-amine | |

CAS RN |

76129-28-7 | |

| Record name | 4-Nitro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

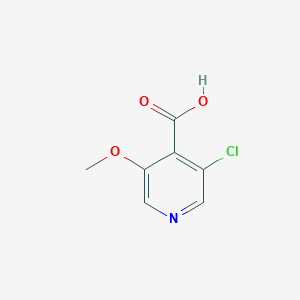

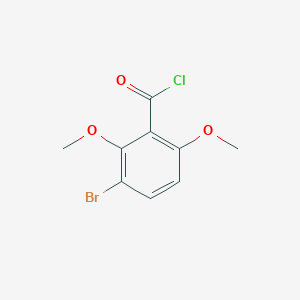

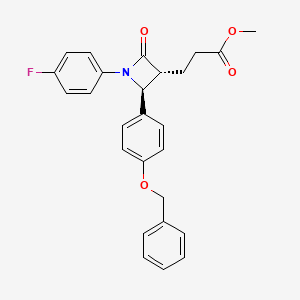

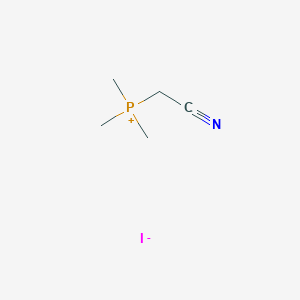

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

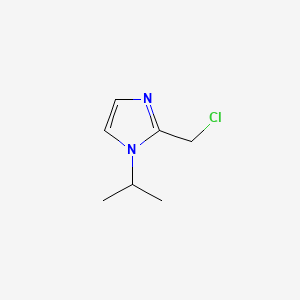

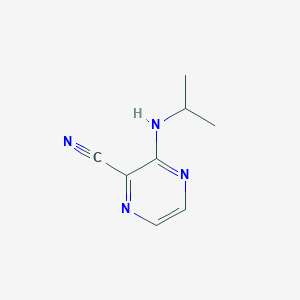

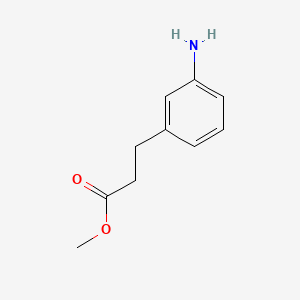

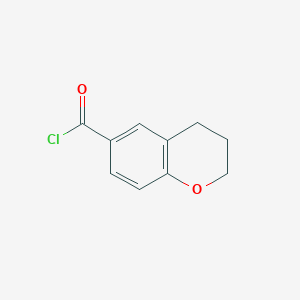

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)